molecular formula C19H18N2O4 B15102677 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(pyridin-2-yl)ethyl]acetamide

2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(pyridin-2-yl)ethyl]acetamide

Cat. No.: B15102677
M. Wt: 338.4 g/mol
InChI Key: XXFVJAPWNHTDGW-UHFFFAOYSA-N
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Description

2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(pyridin-2-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(pyridin-2-yl)ethyl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same esterification and modification steps, followed by purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(pyridin-2-yl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the coumarin core.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halides or alkylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(pyridin-2-yl)ethyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(pyridin-2-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to bind to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(pyridin-2-yl)ethyl]acetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a coumarin core with a pyridine moiety makes it particularly versatile for various applications in scientific research.

Properties

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

2-(4-methyl-2-oxochromen-7-yl)oxy-N-(2-pyridin-2-ylethyl)acetamide

InChI

InChI=1S/C19H18N2O4/c1-13-10-19(23)25-17-11-15(5-6-16(13)17)24-12-18(22)21-9-7-14-4-2-3-8-20-14/h2-6,8,10-11H,7,9,12H2,1H3,(H,21,22)

InChI Key

XXFVJAPWNHTDGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCCC3=CC=CC=N3

Origin of Product

United States

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